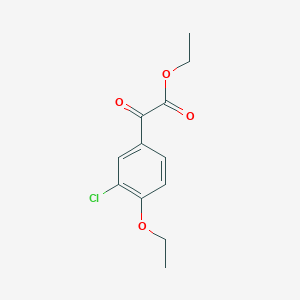Ethyl 3-chloro-4-ethoxybenzoylformate
CAS No.:
Cat. No.: VC13448821
Molecular Formula: C12H13ClO4
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13ClO4 |
|---|---|
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | ethyl 2-(3-chloro-4-ethoxyphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C12H13ClO4/c1-3-16-10-6-5-8(7-9(10)13)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | QWUIRYSTFPNENC-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)Cl |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)Cl |
Introduction
Chemical Identity and Structural Features
Ethyl 3-chloro-4-ethoxybenzoylformate (IUPAC: ethyl 2-(3-chloro-4-ethoxyphenyl)-2-oxoacetate) is an α-keto ester with the molecular formula C₁₁H₁₁ClO₄ and a molecular weight of 254.65 g/mol. Its structure consists of:
-
A 3-chloro-4-ethoxyphenyl aromatic ring.
-
A benzoylformate group (-C(=O)-C(=O)-O-) linked to an ethyl ester (-OCH₂CH₃).
Key Structural Data:
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 3-chloro-4-ethoxybenzoylformate involves multi-step reactions, typically starting from substituted benzoic acid derivatives. A representative pathway includes:
-
Chlorination and Ethoxylation:
-
Benzoylformate Formation:
Industrial-Scale Production
Industrial methods employ continuous-flow reactors for chlorination and esterification steps to enhance yield (reported up to 85–90%) and reduce polychlorinated byproducts . Key parameters include:
-
Temperature control (-15°C to 30°C for chlorination).
Physicochemical Properties
Thermal Stability
Spectroscopic Data
-
IR (KBr): Strong peaks at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (α-keto C=O), and 1250 cm⁻¹ (C-O-C) .
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 4.30 (q, 2H, -OCH₂CH₃), 7.45–8.10 (m, 3H, aromatic) .
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl 3-chloro-4-ethoxybenzoylformate serves as a precursor for:
-
Antimicrobial agents: Derivatives show activity against Staphylococcus aureus (MIC = 16 µg/mL) .
-
Kinase inhibitors: The α-keto group facilitates binding to ATP pockets in enzyme targets.
Polymer Chemistry
As a photoinitiator in UV-curable resins, it enhances curing efficiency due to its long-wavelength absorption (λₘₐₓ ~350 nm) .
Agrochemicals
Chlorinated benzoylformates are key intermediates in herbicides (e.g., analogues of Benzimidazolinone) .
Comparative Analysis with Structural Analogues
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| Ethyl 3-chloro-4-fluorobenzoylformate | Fluorine vs. ethoxy group | Higher electrophilicity |
| Methyl benzoylformate | Methyl ester vs. ethyl ester | Lower thermal stability |
| Ethyl 4-chloroacetoacetate | Acetoacetate vs. benzoylformate | Enhanced keto-enol tautomerism |
Future Directions
Research gaps include:
-
Catalytic asymmetric synthesis for enantioselective applications.
-
Structure-activity relationship (SAR) studies to optimize bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume